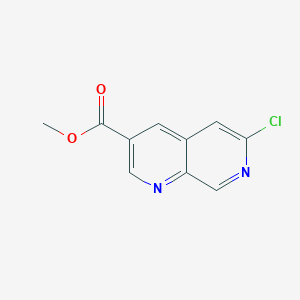![molecular formula C23H24N2O4 B2662009 2-(2-(Dimethylamino)ethyl)-1-(4-ethoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione CAS No. 631866-36-9](/img/structure/B2662009.png)
2-(2-(Dimethylamino)ethyl)-1-(4-ethoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-(Dimethylamino)ethyl)-1-(4-ethoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a useful research compound. Its molecular formula is C23H24N2O4 and its molecular weight is 392.455. The purity is usually 95%.
BenchChem offers high-quality 2-(2-(Dimethylamino)ethyl)-1-(4-ethoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(2-(Dimethylamino)ethyl)-1-(4-ethoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
The compound and its analogs are synthesized through a process involving the reaction of methyl o-hydroxybenzoylpyruvate with N,N-dimethylethylenediamine and aromatic aldehydes. This method yields a high diversity of derivatives, showcasing the chemical versatility and potential for functional modification of the core structure (Vydzhak & Panchishyn, 2010). Such synthetic strategies enable the exploration of these compounds in various scientific and technological domains due to their tailored electronic and structural properties.
Photoluminescent Materials
Research has demonstrated the potential of derivatives in the field of photoluminescent materials. For example, conjugated polymers incorporating the core structure exhibit strong photoluminescence, making them suitable for applications in organic electronics and optoelectronics. The properties of these materials, such as high photochemical stability and solubility, suggest their applicability in developing advanced materials for photoluminescent devices (Beyerlein & Tieke, 2000).
Medicinal Chemistry and Drug Design
In the realm of medicinal chemistry, certain derivatives have been investigated for their cytotoxic activities, highlighting their potential as lead compounds in anticancer drug development. The ability to synthesize a wide range of derivatives allows for the optimization of biological activity and the exploration of structure-activity relationships (Deady et al., 2003). Furthermore, the interaction of these compounds with biological targets can inform the design of new therapeutic agents with improved efficacy and safety profiles.
Polymer Solar Cells
A novel alcohol-soluble n-type conjugated polyelectrolyte derived from the compound has shown promise as an electron transport layer in inverted polymer solar cells. Its electron-deficient nature and planar structure contribute to high conductivity and electron mobility, enhancing device performance. This application signifies the compound's contribution to renewable energy technologies, particularly in improving the efficiency of polymer solar cells (Hu et al., 2015).
Propiedades
IUPAC Name |
2-[2-(dimethylamino)ethyl]-1-(4-ethoxyphenyl)-1H-chromeno[2,3-c]pyrrole-3,9-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N2O4/c1-4-28-16-11-9-15(10-12-16)20-19-21(26)17-7-5-6-8-18(17)29-22(19)23(27)25(20)14-13-24(2)3/h5-12,20H,4,13-14H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDXOEFAFDQJXJA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2C3=C(C(=O)N2CCN(C)C)OC4=CC=CC=C4C3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


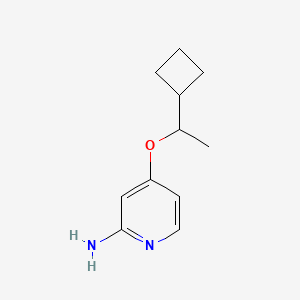
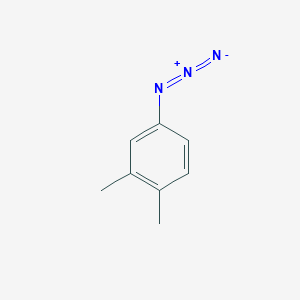
![3-(2,5-dioxo-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepin-3-yl)-N-(4-methylbenzo[d]thiazol-2-yl)propanamide](/img/structure/B2661930.png)
![[1-(3-Bromobenzyl)piperidin-4-yl]methanamine dihydrochloride](/img/structure/B2661931.png)
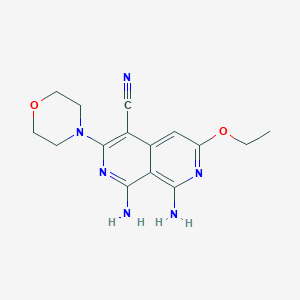
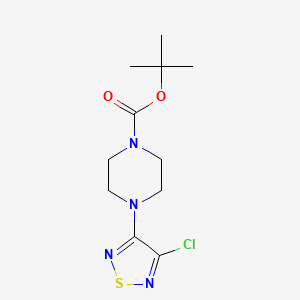
![Ethyl 8-[(tert-butyldimethylsilyl)oxy]-2-azaspiro[4.5]decane-3-carboxylate](/img/structure/B2661936.png)

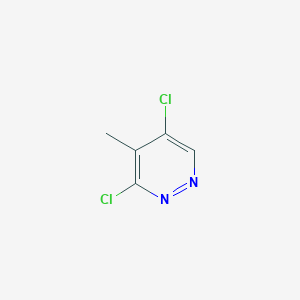
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((3-(o-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide](/img/structure/B2661939.png)
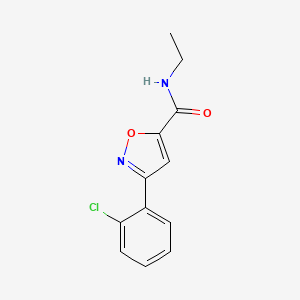
![4-tert-butyl-N-[3-(pyrazin-2-yloxy)phenyl]benzamide](/img/structure/B2661944.png)
